molecular formula C7H11BrN2 B1270112 4-bromo-3-(tert-butyl)-1H-pyrazole CAS No. 60061-63-4

4-bromo-3-(tert-butyl)-1H-pyrazole

Cat. No. B1270112
CAS RN: 60061-63-4
M. Wt: 203.08 g/mol
InChI Key: AJQIBAOGDNNNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-bromo-3-(tert-butyl)-1H-pyrazole is a derivative of the 1H-pyrazole family, known for its diverse chemical reactivity and significance in various fields of chemistry and materials science. This compound serves as an important intermediate for the synthesis of more complex molecules due to its reactive sites and structural flexibility.

Synthesis Analysis

The synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazole and its derivatives typically involves novel and efficient routes, highlighting the compound's accessibility for further chemical transformations. For instance, a novel synthesis provided a versatile intermediate for preparing derivatives, emphasizing the compound's adaptability in chemical synthesis processes (Bobko et al., 2012).

Molecular Structure Analysis

Structural studies, including X-ray diffraction and spectroscopic methods, reveal the compound's stable molecular structure. The analysis demonstrates the presence of intramolecular charge transfer, contributing to its nonlinear optical properties, indicating its potential in material science applications (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

The compound engages in various chemical reactions, reflecting its reactivity and utility in synthesizing diverse chemical structures. It serves as a foundational structure for developing compounds with significant analgesic and other biological activities, showcasing its versatility in medicinal chemistry (F. Bondavalli et al., 1988).

Physical Properties Analysis

Its physical properties, such as solubility and melting point, are determined by its molecular structure, significantly influencing its applications in various chemical processes. The compound's stability and optical properties are particularly noted for their contribution to its utility in material science (S. M. Ivanov et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Routes : A novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, highlighting a versatile method for the preparation of these compounds (Bobko et al., 2012).
  • Spectral Analysis and Nonlinear Optical Studies : Spectral analysis (FT-IR, UV-Vis, NMR) and density functional theory calculations were conducted on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrating its stability and potential for nonlinear optical properties (Tamer et al., 2016).

Crystallography and Molecular Structure

  • Hydrogen-Bonded Supramolecular Structures : Various 1H-pyrazole derivatives, including 4-bromo variants, have been studied for their hydrogen-bonded supramolecular structures, revealing different dimensional arrangements in their crystalline forms (Castillo et al., 2009).
  • Molecular Structure Analysis : The molecular structures of several 4-tert-butylpyrazoles have been examined, providing insights into their solid-state and solution behaviors (Trofimenko et al., 2001).

Chemical Reactions and Mechanisms

  • Regioselectivity in Synthesis : A study on the regioselectivity of synthesizing 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles highlighted the influence of reaction media on the formation of these compounds (Martins et al., 2012).
  • 13C NMR Chemical Shifts Analysis : An extensive study reported 13C shielding data for a wide range of pyrazole derivatives, including tert-butyl variants, providing valuable information for chemical analysis (Cabildo et al., 1984).

Applications in Material Science

  • Structural Studies for Material Applications : Structural studies of various pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, including tert-butyl derivatives, shed light on potential applications in material science (Ivanov et al., 2020).

properties

IUPAC Name

4-bromo-5-tert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQIBAOGDNNNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363026
Record name 4-bromo-3-(tert-butyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(tert-butyl)-1H-pyrazole

CAS RN

60061-63-4
Record name 4-bromo-3-(tert-butyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.